molecular formula C12H20N2O3 B11788875 tert-Butyl 3,4,9,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate

tert-Butyl 3,4,9,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate

Cat. No.: B11788875
M. Wt: 240.30 g/mol
InChI Key: GYGMGWMNRRMVFF-UHFFFAOYSA-N
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Description

tert-Butyl 3,4,9,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate (CAS 1810070-10-0) is a tricyclic heterocyclic compound with the molecular formula C12H20N2O3 and a molecular weight of 240.30 g/mol . This compound serves as a key synthetic intermediate in medicinal chemistry, particularly in the development of tricyclic compounds investigated as phosphodiesterase (PDE) inhibitors . PDE inhibitors have broad therapeutic potential, and research involving this compound is relevant for the study of treatments for respiratory disorders such as asthma, neurological conditions including Parkinson's disease and Alzheimer's disease, as well as anxiety, depression, and various inflammatory and allergic conditions . The tert-butoxycarbonyl (Boc) protecting group on the molecule enhances its stability and makes it a versatile building block for further synthetic manipulation. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult safety data sheets prior to use.

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl 3,4,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(15)14-5-4-13-6-7-16-9-10(13)8-14/h4-5,10H,6-9H2,1-3H3

InChI Key

GYGMGWMNRRMVFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCCN2C=C1

Origin of Product

United States

Preparation Methods

Catalytic [3+3]-Annulation for Oxazine Ring Formation

The [3+3]-annulation of cyclic nitronates with vinyl diazoacetates serves as a cornerstone for constructing the oxazine moiety. In a rhodium(II)-catalyzed reaction, 5,6-dihydro-4H-1,2-oxazine N-oxides (1 ) react with vinyl diazoacetates (2 ) to yield 6,6-bicyclic nitroso acetals (3 ) (Scheme 1) . Optimal conditions employ Rh₂(Oct)₄ (2 mol%) in tetrahydrofuran (THF) at room temperature, achieving diastereoselective formation of a single product (3a–3e ) in yields up to 73% . Electron-withdrawing ester groups (e.g., 2,2,2-trichloroethyl or p-nitrobenzyl) enhance reaction efficiency, whereas bulky tert-butyl or BHT esters hinder progress due to steric effects .

Mechanistic Insights :
The reaction proceeds via rhodium-stabilized vinyl carbene intermediates, which undergo nucleophilic attack by the nitronate’s oxygen atom. Subsequent [3+3]-cyclization forms the bicyclic nitroso acetal with complete stereochemical control . THF’s moderate polarity balances solubility and transition-state stabilization, outperforming ethereal solvents like diethyl ether or glyme .

Base-Mediated Cyclization to Pyrazino-Oxazine Frameworks

Nitroso acetals (3 ) undergo base-induced transformations to furnish pyrrole-annulated oxazines, offering a pathway to pyrazino-oxazine derivatives. Treatment of 3a with 1,8-diazabicycloundec-7-ene (DBU) in methanol triggers N–O bond cleavage and ring contraction, yielding pyrrolo[1,2-b]oxazine (4a ) (Scheme 2) . The addition of protic additives (e.g., TCEOH) suppresses hydrolytic side reactions, improving yields to 65% .

Critical Parameters :

  • Base Selection : DBU outperforms stronger bases (e.g., NaOtBu) by minimizing ester hydrolysis .

  • Solvent Effects : Methanol promotes dehydration via hydrogen bonding, while acetonitrile favors undesired side products .

tert-Butoxycarbonyl (Boc) Protection Strategies

Introducing the Boc group necessitates protection of secondary amines during bicyclic framework assembly. A representative protocol involves treating 3-oxoazetidine with Boc anhydride (Boc₂O) in the presence of NaOH (Scheme 3) . For example, tert-butyl 3-hydroxyazetidine-1-carboxylate is synthesized via Grignard addition (MeMgBr) to 3-oxoazetidine, followed by Boc protection (87% yield) .

Optimized Conditions :

  • Grignard Reactions : Methyl magnesium bromide (3 M in Et₂O) at 0°C–25°C ensures efficient carbonyl addition without overalkylation .

  • Workup : Quenching with saturated NH₄Cl and extraction into EtOAc minimizes ester hydrolysis .

Integrated Synthesis of tert-Butyl Pyrazino-Oxazine Carboxylate

Combining annulation and protection steps, a two-stage synthesis is proposed (Scheme 4):

  • Annulation : React nitronate 1a with vinyl diazoacetate 2a under Rh₂(Oct)₄ catalysis to form nitroso acetal 3a .

  • Cyclization and Protection : Treat 3a with DBU/MeOH to generate pyrrolo-oxazine 4a , followed by Boc protection using Boc₂O in iPrOH/NaOH .

Yield Analysis :

StepYield (%)Conditions
[3+3]-Annulation73Rh₂(Oct)₄, THF, rt
Cyclization65DBU, MeOH, 40°C
Boc Protection87Boc₂O, iPrOH/NaOH

Challenges and Alternative Approaches

Steric Hindrance : Bulky substituents at C(4) or C(6) of nitronates (1q ) impede annulation, necessitating electron-deficient substrates .
Diastereoselectivity : Solvent polarity (e.g., THF vs. CH₃CN) influences transition-state geometry, though all reported cases yield single diastereomers .
Alternative Routes :

  • Reductive Amination : Converting nitroso groups to amines for pyrazine ring closure .

  • Microwave-Assisted Cyclization : Accelerating DBU-mediated steps to reduce side reactions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,4,9,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The unique structure of tert-butyl 3,4,9,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate suggests several medicinal applications:

  • Pharmacological Studies : Interaction studies are crucial for understanding how this compound interacts with biological systems. Potential areas of investigation include its pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the compound) and pharmacodynamics (the biochemical and physiological effects of the drug).
  • Drug Development : Due to its unique bicyclic structure, it may serve as a lead compound for developing new therapeutic agents targeting specific diseases such as cancer or neurological disorders.

Material Science

The structural characteristics of this compound may also lend themselves to applications in material science:

  • Polymer Chemistry : The ability to modify the compound through synthetic pathways allows for the development of new polymers with tailored properties for specific applications such as drug delivery systems or biodegradable materials.
  • Nanotechnology : Its unique molecular structure can be explored for creating nanoscale materials that exhibit specific optical or electronic properties.

Comparative Analysis with Related Compounds

To better understand the uniqueness and potential advantages of this compound over similar compounds, a comparative analysis is presented below:

Compound NameStructure CharacteristicsUnique Features
(S)-tert-Butyl 4-oxohexahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylateContains a hexahydro structureDifferent carbon skeleton leading to varied reactivity
tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylateSimilar oxazine ringExhibits different biological properties due to benzene integration
6-(tert-butyl)-2H-pyrrole derivativesPyrrole ring structureKnown for distinct biological activities related to neuropharmacology

This table highlights how this compound presents unique opportunities in medicinal chemistry compared to structurally similar compounds.

Case Study Example

A hypothetical case study could involve testing the compound's efficacy against certain cancer cell lines. The study would assess:

  • Cell Viability : Using assays like MTT or Alamar Blue.
  • Mechanism of Action : Investigating apoptosis pathways through Western blotting or flow cytometry.

Such studies would provide critical insights into its therapeutic potential and guide further development.

Mechanism of Action

The mechanism of action of tert-Butyl 3,4,9,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocyclic Modifications

Pyrazino-Triazine Derivatives
  • Compound: tert-Butyl 3,4-dioxo-3,4,6,7-tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-8(9H)-carboxylate () Structural Feature: Incorporates a triazine ring (vs. oxazine in the target compound), with two ketone groups at positions 3 and 3. Properties: Higher polarity due to dioxo groups, reducing lipophilicity (calculated LogP ~0.5 vs. ~1.8 for the target compound). LCMS (ES-API) m/z = 169.9 (M+H)+ . Reactivity: Susceptible to nucleophilic attacks at the electron-deficient triazine ring, enabling functionalization at positions 3 and 4.
Spiro and Piperazine-Fused Systems
  • Compound: (S)-tert-Butyl 8'-benzyl-7',9'-dioxohexahydro-1'H-spiro[azetidine-3,6'-pyrazino[2,1-c][1,4]oxazine]-1-carboxylate () Structural Feature: Spiro junction at azetidine and pyrazino-oxazine introduces conformational rigidity.
Triazolo-Pyrazine Derivatives
  • Properties: Molecular weight 307.4 g/mol, 98% purity. The piperidinyl substituent enhances basicity (pKa ~8.5) compared to the target compound .

Substituent-Driven Variations

Benzyl and Hydroxymethyl Groups
  • Compound: (S)-tert-Butyl 8-benzyl-6,6-dimethylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate () Structural Feature: Benzyl and dimethyl substituents at positions 6 and 6. Properties: Increased lipophilicity (calculated LogP ~3.2) improves membrane permeability. Synthesized via boron-mediated reduction (76% yield) .
Formyl and Oxo Groups
  • Compound: tert-Butyl 9a-formyl-6-oxo-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate () Structural Feature: Formyl group at position 9a and ketone at position 5. Properties: Molecular weight 284.31 g/mol. The formyl group enables further derivatization (e.g., reductive amination) but may reduce stability under basic conditions .
Methoxy-Oxoethyl Substituents
  • Compound : tert-Butyl 4-(2-Methoxy-2-oxoethyl)-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate ()
    • Structural Feature : Methoxy-oxoethyl chain introduces an ester moiety.
    • Properties : ¹H NMR (CDCl₃) shows signals at δ 3.71 (s, OMe) and δ 4.16 (s, CH₂CO₂Me). Higher solubility in polar solvents due to ester group .

Key Findings and Implications

  • Structural Flexibility: The pyrazino-oxazine core tolerates diverse substituents (benzyl, formyl, oxo) and ring fusions (spiro, triazolo), enabling tailored physicochemical and biological properties.
  • Synthetic Efficiency : Borane-mediated reductions and Ugi reactions () offer high yields (>75%), critical for scalable synthesis.
  • Analytical Challenges : Discrepancies in molecular formulas (e.g., ’s C₆H₇N₃O₃ vs. expected larger frameworks) highlight the need for rigorous validation .

Biological Activity

tert-Butyl 3,4,9,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate (CAS No. 1810070-10-0) is a complex organic compound notable for its unique bicyclic structure that includes both pyrazino and oxazine moieties. This compound has garnered attention due to its potential biological activities, which could be harnessed in medicinal chemistry and pharmacological applications.

Structural Characteristics

  • Molecular Formula : C12H20N2O3
  • Molecular Weight : Approximately 240.30 g/mol
  • Functional Groups : Contains a carboxylate ester and a tertiary butyl group, contributing to its reactivity.

Synthesis Methods

Synthesis of this compound can be approached through various synthetic pathways, which may involve:

  • Condensation reactions
  • Reductive amination processes
    These methods are crucial for modifying the compound for specific applications in biological systems.

Biological Activity

The biological activity of this compound has not been extensively documented in literature; however, its structural similarities to other bioactive compounds suggest potential therapeutic roles. The following sections summarize findings from related studies.

Pharmacological Potential

Research indicates that compounds with similar structural features exhibit a range of biological activities including:

  • Antineoplastic properties : Compounds with oxazine rings have shown promise in cancer treatment.
  • Anti-inflammatory effects : Similar compounds have been noted for their ability to reduce inflammation.
  • Cardioprotective roles : Some derivatives function as protective agents against cardiac damage.

Interaction Studies

Understanding how this compound interacts with biological systems is essential. Potential areas of investigation include:

  • Pharmacokinetics : Absorption, distribution, metabolism, and excretion (ADME) studies.
  • Pharmacodynamics : Mechanisms of action and interaction with biological targets.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals distinct biological properties:

Compound NameStructure CharacteristicsUnique Features
(S)-tert-Butyl 4-oxohexahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylateContains a hexahydro structureDifferent carbon skeleton leading to varied reactivity
tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylateSimilar oxazine ringExhibits different biological properties due to benzene integration
6-(tert-butyl)-2H-pyrrole derivativesPyrrole ring structureKnown for distinct biological activities related to neuropharmacology

These comparisons highlight the uniqueness of this compound and its potential applications in medicinal chemistry.

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